3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol
Description
3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol is a secondary amine alcohol characterized by a fused bicyclic indenyl core substituted with a methyl group at the 6-position and a propanolamine side chain.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-11-5-6-13(12(11)9-10)14-7-2-8-15/h3-4,9,13-15H,2,5-8H2,1H3 |
InChI Key |
RVFUNGCTPOXXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2NCCCO)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol typically involves the reaction of 6-methyl-2,3-dihydro-1H-indene with an appropriate amine and a propanol derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: This can result in the formation of alcohols or amines.
Substitution: This reaction can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: This compound could be explored for its potential therapeutic properties, including its effects on specific biological targets.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Modifications
Analog 1: 3-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol (CID 43182895)
- Molecular Formula: C₁₂H₁₇NO (vs. C₁₃H₁₉NO for the target compound)
- Key Difference : Absence of the 6-methyl group on the indenyl ring.
- No synthetic or biological activity data reported in the literature .
Analog 2: 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol
- Molecular Formula: C₁₃H₁₉NO (identical to the target compound).
- Key Difference : Replacement of the indenyl core with a tetrahydronaphthalene ring.
- Implications: Increased ring size and conformational flexibility, which may alter binding interactions in enzymatic pockets . Higher synthetic cost (€1,249.00/500 mg vs. €496.00/50 mg for the non-methylated indenyl analog), suggesting greater complexity in synthesis .
Functional Group Variations in Propanolamine Derivatives
Analog 3: CGP60474 (3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol)
- Molecular Formula : C₁₉H₂₀ClN₅O.
- Key Difference : Incorporation of a pyrimidine-pyridine scaffold instead of the indenyl core.
- Functional Role: Acts as a cyclin-dependent kinase (CDK) inhibitor via ATP-competitive binding in a cis conformation . Demonstrates the importance of planar heteroaromatic systems for kinase inhibition, contrasting with the non-planar indenyl core of the target compound .
Analog 4: Thieno[2,3-d]pyrimidin-4-yl Derivatives
- General Structure: 3-[(2-Substituted-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol.
- Key Difference: Thienopyrimidine core with a cycloheptane ring.
- Functional Role: Exhibits cytotoxicity against colorectal adenoma (HC 29) and breast cancer (MDA-MB-231) cell lines, highlighting the impact of electronic-rich heterocycles on anticancer activity .
Stereochemical Considerations
- Stereoselective Synthesis: The target compound’s indenyl core shares synthetic pathways with (S)-(6-methyl-2,3-dihydro-1H-inden-1-yl)methanol, which is synthesized via Pd-catalyzed allyl-aryl cross-coupling and resolved using chiral SFC (Chiralcel OJ-H column) .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Core Structure | LogP* (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₉NO | 6-Methyl-indenyl | 2.1 | -NH-, -OH |
| CID 43182895 | C₁₂H₁₇NO | Indenyl | 1.8 | -NH-, -OH |
| 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol | C₁₃H₁₉NO | Tetrahydronaphthalenyl | 2.3 | -NH-, -OH |
| CGP60474 | C₁₉H₂₀ClN₅O | Pyrimidine-pyridine | 3.5 | -NH-, -OH, Cl-phenyl |
*LogP calculated using ChemAxon software.
Key Research Findings
Scaffold Flexibility : Tetrahydronaphthalene analogs exhibit higher conformational flexibility but lack the planar geometry of indenyl cores, which may reduce binding specificity in enzymatic targets .
Pharmacological Potential: Propanolamine side chains in kinase inhibitors (e.g., CGP60474) demonstrate the scaffold’s versatility, though indenyl derivatives require empirical validation .
Biological Activity
3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 190.28 g/mol. The structure features an indene moiety which is significant for its biological interactions.
1. Antitumor Activity
Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and death .
2. Neuroprotective Effects
Research indicates that compounds with similar structures may exhibit neuroprotective properties. These effects are often attributed to their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) activities, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective mechanism may involve reducing oxidative stress and preventing neuronal apoptosis.
3. Antidepressant Activity
Some studies suggest that related compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, indicating potential antidepressant effects. This activity is often evaluated through behavioral models in rodents, where the administration of these compounds results in reduced depressive-like behaviors .
The biological activities of this compound can be attributed to several mechanisms:
a. Enzyme Inhibition :
- Inhibits MAO and ChE, leading to increased levels of neurotransmitters.
- Modulates apoptotic pathways through caspase activation.
b. Antioxidant Activity :
- Scavenges free radicals and reduces oxidative stress in cells.
- Enhances cellular defense mechanisms against oxidative damage.
c. Signal Transduction :
- Affects various signaling pathways involved in cell survival and apoptosis.
- Alters gene expression related to cell cycle regulation.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
